
(1,3-Benzoxazol-2-yl)(2,6-dimethylphenyl)methyl N-methylcarbamate
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Overview
Description
(1,3-Benzoxazol-2-yl)(2,6-dimethylphenyl)methyl N-methylcarbamate is a chemical compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzoxazol-2-yl)(2,6-dimethylphenyl)methyl N-methylcarbamate typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania–alumina mixed oxide. The reaction is carried out in ethanol at 50°C, followed by the addition of N-methylcarbamate to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(1,3-Benzoxazol-2-yl)(2,6-dimethylphenyl)methyl N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoxazole derivatives.
Scientific Research Applications
(1,3-Benzoxazol-2-yl)(2,6-dimethylphenyl)methyl N-methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential anticancer activity and is being investigated for its therapeutic effects against various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1,3-Benzoxazol-2-yl)(2,6-dimethylphenyl)methyl N-methylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A basic structure similar to the compound , known for its wide range of biological activities.
Benzothiazole: Another heterocyclic compound with similar properties and applications in medicinal chemistry.
Uniqueness
(1,3-Benzoxazol-2-yl)(2,6-dimethylphenyl)methyl N-methylcarbamate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties
Properties
CAS No. |
104029-67-6 |
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Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
[1,3-benzoxazol-2-yl-(2,6-dimethylphenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C18H18N2O3/c1-11-7-6-8-12(2)15(11)16(23-18(21)19-3)17-20-13-9-4-5-10-14(13)22-17/h4-10,16H,1-3H3,(H,19,21) |
InChI Key |
QFHSSHXRZWSKOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C2=NC3=CC=CC=C3O2)OC(=O)NC |
Origin of Product |
United States |
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